molecular formula C17H13N3O4 B2628316 Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate CAS No. 865287-50-9

Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate

Cat. No. B2628316
CAS RN: 865287-50-9
M. Wt: 323.308
InChI Key: QWVKMIDUAFULSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects . This particular compound has been synthesized as a part of research into new potent molecules .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including “this compound”, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by various spectroscopic techniques. For instance, FT-IR spectroscopy can reveal the presence of functional groups such as NH2, NH, and C=O . 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . The exact structure can be confirmed by mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various analytical techniques. For instance, its melting point can be determined by differential scanning calorimetry . Its solubility can be determined by dissolution testing in various solvents. Its stability can be assessed by conducting stability studies under various conditions .

Scientific Research Applications

Synthesis and Mesomorphic Behavior

A study explored the synthesis and characterization of 1,3,4-oxadiazole derivatives, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoate variants. These compounds exhibited nematic and/or smectic A mesophases, with significant photoluminescent properties when dissolved in chloroform, showcasing intense absorption and strong blue fluorescence emission with high quantum yields. This suggests their potential application in photoluminescent materials and devices (Han et al., 2010).

Structural Characterization for Angiotensin II Receptor Antagonists

Another research focused on the structural characterization of oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. The study highlighted π–π interactions and C–H⋯O interactions within the crystal packing of these compounds, indicating their structural suitability for further development as angiotensin II receptor antagonists (Meyer et al., 2003).

Fluoride Chemosensors

Research into novel anion sensors incorporating 1,3,4-oxadiazole groups revealed compounds capable of colorimetric fluoride detection. These molecules, with adjacent phenolic hydroxyl and 1,3,4-oxadiazole units, demonstrated specific interactions with fluoride ions, altering color from colorless to yellow upon fluoride addition. This identifies them as potential candidates for fluoride ion detection in various environmental and health-related applications (Ma et al., 2013).

Anticancer Activity Evaluation

Derivatives of methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate were synthesized and evaluated for their anticancer activity. A series of these compounds were tested against various cancer cell lines, showing moderate to excellent anticancer activity. Some derivatives outperformed the reference drug in their efficacy against specific cancer cell lines, underlining the potential of 1,3,4-oxadiazole derivatives in anticancer drug development (Ravinaik et al., 2021).

Luminescence in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of carbazole-substituted 1,3,4-oxadiazoles were investigated, revealing their potential in OLED applications. These compounds exhibited blue-shifted fluorescence and maintained singlet-triplet energy separation, favorable for thermally activated delayed fluorescence (TADF). Their use in OLEDs demonstrated high external quantum efficiency and reduced efficiency rolloff at high current densities, suggesting their suitability for high-performance OLEDs (Cooper et al., 2022).

properties

IUPAC Name

methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-23-16(22)13-9-7-11(8-10-13)14(21)18-17-20-19-15(24-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKMIDUAFULSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.